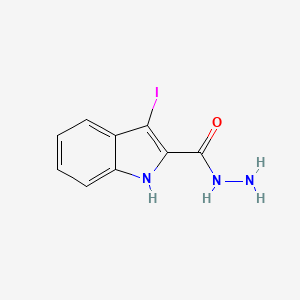

3-碘-1H-吲哚-2-甲酰肼

描述

3-Iodo-1H-indole-2-carbohydrazide is a chemical compound with the CAS Number: 1227954-74-6 . It has a molecular weight of 301.09 . The IUPAC name for this compound is 3-iodo-1H-indole-2-carbohydrazide .

Synthesis Analysis

The synthesis of similar compounds, such as N-substituted indole carbohydrazide derivatives, has been reported . The synthetic route started from methyl 1H-indole-3-carboxylate and ethyl 1H-indole-2-carboxylate, which were reacted with hydrazine monohydrate 99%. The aldol condensation of the later compound with aromatic aldehydes led to the formation of the title compounds .Molecular Structure Analysis

The InChI code for 3-iodo-1H-indole-2-carbohydrazide is 1S/C9H8IN3O/c10-7-5-3-1-2-4-6 (5)12-8 (7)9 (14)13-11/h1-4,12H,11H2, (H,13,14) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

3-Iodo-1H-indole-2-carbohydrazide is a solid at ambient temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.科学研究应用

抗病毒应用

3-碘-1H-吲哚-2-甲酰肼在抗病毒研究中显示出潜力。 据报道,吲哚衍生物对多种病毒(包括甲型流感病毒和柯萨奇病毒B4)表现出抑制活性 。这些化合物可以设计为靶向特定的病毒酶或复制机制,为开发新的抗病毒药物提供途径。

抗炎应用

吲哚衍生物的抗炎特性使其成为治疗慢性炎症性疾病的候选药物 。通过调节炎症通路,这些化合物可以为关节炎、哮喘和炎症性肠病等疾病提供治疗益处。

抗癌应用

吲哚类化合物正在被探索用于其抗癌活性。 它们可以作用于参与癌细胞增殖、凋亡和转移的各种通路 。对3-碘-1H-吲哚-2-甲酰肼的研究可能导致针对特定癌症类型或机制的新型治疗方法。

抗HIV应用

抗击艾滋病毒可能得益于吲哚衍生物的开发。 这些化合物因其干扰艾滋病毒复制周期的潜力而受到研究,为新的抗艾滋病毒疗法奠定了基础 .

抗氧化应用

氧化应激与多种疾病有关,而抗氧化剂对于减轻这种损伤至关重要。 包括3-碘-1H-吲哚-2-甲酰肼在内的吲哚衍生物已显示出抗氧化特性,这些特性可用于保护细胞免受氧化应激 .

抗菌应用

吲哚衍生物的抗菌活性扩展到多种病原体。 这些化合物可用于开发新的抗生素或防腐剂来对抗耐药菌株和其他微生物 .

抗结核应用

结核病仍然是全球性的健康挑战,需要新的药物来对抗它。 吲哚衍生物因其抗结核活性而受到研究,为对抗结核分枝杆菌提供更有效治疗的希望 .

抗糖尿病应用

吲哚衍生物也因其在管理糖尿病方面的潜力而受到探索。 通过影响胰岛素信号传导和葡萄糖代谢,这些化合物可以为糖尿病治疗提供新的策略 .

安全和危害

The safety information available indicates that 3-iodo-1H-indole-2-carbohydrazide is classified under GHS07, with a signal word of "Warning" . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

作用机制

Target of Action

3-Iodo-1H-indole-2-carbohydrazide, like many indole derivatives, is known to interact with multiple receptors . The indole nucleus is a key component of many synthetic drug molecules and has been found to bind with high affinity to these targets . This makes it a valuable scaffold for the development of new and useful derivatives .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets in a way that modulates these biological processes .

Biochemical Pathways

Indole derivatives are known to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The compound’s molecular weight of 30109 suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body .

Result of Action

Indole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

属性

IUPAC Name |

3-iodo-1H-indole-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8IN3O/c10-7-5-3-1-2-4-6(5)12-8(7)9(14)13-11/h1-4,12H,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUHZIQURAQZQPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C(=O)NN)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8IN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)ethan-1-amine hydrochloride](/img/structure/B1405511.png)

![2-(Imidazo[1,2-a]pyridin-6-ylmethyl)-1H-isoindole-1,3(2H)-dione,technical](/img/structure/B1405515.png)

![3-butyl-2-((E)-2-((E)-3-((E)-2-(3-butyl-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium tetrafluoroborate](/img/structure/B1405516.png)

![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid](/img/structure/B1405521.png)

![2-Bromo-1-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene](/img/structure/B1405525.png)

![4-Bromo-2-[chloro(difluoro)-methoxy]-1-nitro-benzene](/img/structure/B1405527.png)

![6,8-Dibromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1405528.png)